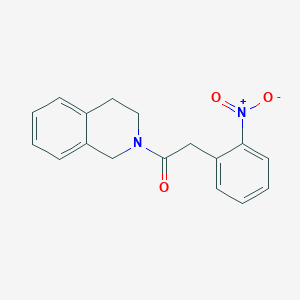![molecular formula C7H10ClN3O2 B12447230 3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents to form the desired pyrido[4,3-D]pyrimidine core . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to selective formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrido[4,3-D]pyrimidine core, which may exhibit enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in inhibiting PARP-1, which is involved in DNA repair mechanisms.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting PARP-1, a key enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrido[3,4-d]pyrimidine: Known for its antiproliferative and antimicrobial properties.
Pyrido[3,2-d]pyrimidine: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
Its structural features allow for selective binding to the active site of PARP-1, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C7H10ClN3O2 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;/h4,8H,1-3H2,(H,10,11,12);1H |
Clave InChI |
JXTMLUDMGOPMFA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1=NC(=O)NC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


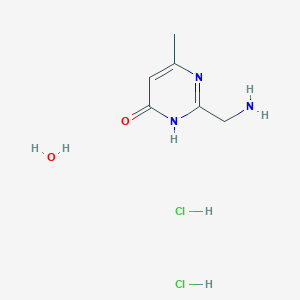
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)

![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
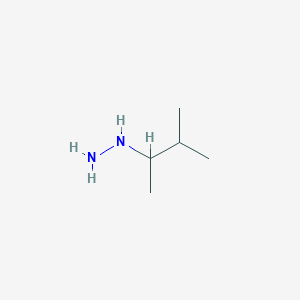

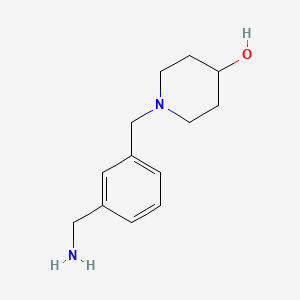

![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12447195.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
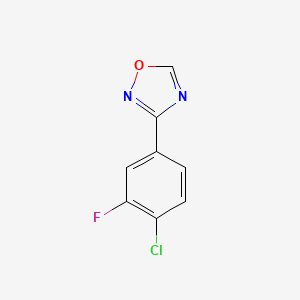
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)
